Dual-Target Inhibition Profile: Differentiating N-Carboxymethyl-Phe-Leu from the Highly Selective Analog N-[(RS)-2-carboxy-3-phenylpropanoyl]-L-leucine
In direct head-to-head comparisons, N-(carboxymethyl)-L-Phe-L-Leu (compound 5 in the referenced study) exhibits a Ki of 0.7 μM against enkephalinase and a Ki of 1.2 μM against ACE, yielding an enkephalinase:ACE selectivity ratio of approximately 1.7 [1]. This contrasts sharply with the analog N-[(RS)-2-carboxy-3-phenylpropanoyl]-L-leucine (compound 3), which shows a Ki of 0.34 μM against enkephalinase but an IC50 greater than 10,000 μM against ACE, a selectivity ratio exceeding 29,000 [1]. The data highlight that the target compound is a dual inhibitor, whereas compound 3 is a highly selective enkephalinase inhibitor.
| Evidence Dimension | Enzyme Inhibition Potency (Ki) and Selectivity Ratio |
|---|---|
| Target Compound Data | Enkephalinase Ki = 0.7 μM; ACE Ki = 1.2 μM |
| Comparator Or Baseline | N-[(RS)-2-carboxy-3-phenylpropanoyl]-L-leucine (Compound 3): Enkephalinase Ki = 0.34 μM; ACE IC50 > 10,000 μM |
| Quantified Difference | Enkephalinase:ACE Selectivity Ratio: 1.7 (Target Compound) vs >29,000 (Compound 3). Enkephalinase potency is 2.1-fold lower for target compound. |
| Conditions | Inhibition of [³H]Leu-enkephalin degradation by mouse striatal membrane preparations (enkephalinase) and purified ACE. |
Why This Matters
This directly informs procurement for studies requiring simultaneous modulation of both enkephalinase and ACE pathways, where the target compound is uniquely suitable compared to highly selective analogs.
- [1] Fournié-Zaluski, M. C., Soroca-Lucas, E., Waksman, G., Llorens, C., Schwartz, J. C., & Roques, B. P. (1982). Differential recognition of "enkephalinase" and angiotensin-converting enzyme by new carboxyalkyl inhibitors. Life Sciences, 31(26), 2947–2954. View Source
